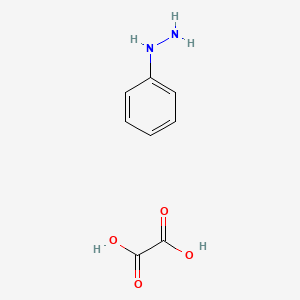

Phenylhydrazine Oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenylhydrazine oxalate is a chemical compound formed from the reaction of phenylhydrazine and oxalic acid. It appears as a crystalline solid and is characterized by its unique structural properties, which contribute to its various applications in organic chemistry and biochemistry. This compound is notable for its ability to form stable derivatives with carbonyl compounds, making it valuable in the synthesis of hydrazones and related compounds.

In this reaction, RCHO represents an aldehyde or ketone, leading to the formation of a hydrazone. Additionally, phenylhydrazine oxalate can undergo oxidation reactions, particularly with hemoglobin and cytochrome P-450 enzymes, resulting in the formation of reactive intermediates that can impact biological systems .

Phenylhydrazine oxalate exhibits significant biological activity, particularly in its interaction with hemoglobin. It is known to induce hemolytic anemia by causing oxidative damage to red blood cells. This property has been utilized in research settings to study oxidative stress and related pathologies. Furthermore, phenylhydrazine derivatives have been investigated for their potential antitumor activity due to their ability to interact with cellular components and induce apoptosis in cancer cells .

The synthesis of phenylhydrazine oxalate typically involves the following steps:

- Preparation of Phenylhydrazine: This is usually achieved through the reduction of nitrobenzene or diazotization of aniline.

- Reaction with Oxalic Acid: Phenylhydrazine is then reacted with oxalic acid under controlled conditions to produce phenylhydrazine oxalate.

Recent advancements have introduced continuous flow processes that enhance the efficiency and yield of this synthesis by integrating multiple reaction steps into a single reactor system, thereby reducing reaction time and improving product quality .

Phenylhydrazine oxalate has several applications across various fields:

- Organic Synthesis: It is widely used as a reagent for synthesizing hydrazones from carbonyl compounds.

- Pharmaceutical Research: Its derivatives are explored for potential therapeutic effects, particularly in oncology.

- Analytical Chemistry: It serves as a reagent in various analytical methods, including spectrophotometry and chromatography.

Studies on the interactions of phenylhydrazine oxalate reveal its role as a "trapping agent" for reactive species in biochemical pathways. For instance, it can trap carbonyl groups in metabolic processes, which has implications for understanding metabolic disorders and oxidative stress responses . Additionally, its interactions with hemoglobin highlight its potential effects on oxygen transport and cellular metabolism.

Phenylhydrazine oxalate shares similarities with several other compounds, particularly those containing hydrazine or oxalic acid functionalities. Here are some comparable compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Hydrazine | Simple hydrazine | Basic structure; used as a reducing agent |

| Dihydrazinium Oxalate | Hydrazinium salt | Forms through reaction with hydrazine; more stable than phenylhydrazine oxalate |

| Phenylhydrazine Hydrochloride | Salt form of phenylhydrazine | Used in similar reactions; more soluble in water |

| 2-Hydrazinobenzothiazole | Benzothiazole derivative | Exhibits biological activity; used in drug discovery |

Phenylhydrazine oxalate is unique due to its specific reactivity towards carbonyl compounds and its biological interactions that lead to oxidative stress responses. Its crystalline nature also differentiates it from other hydrazines that may not form stable salts or derivatives.

Continuous Flow Synthesis Methodologies for Phenylhydrazine Derivatives

Continuous flow synthesis has emerged as a transformative approach for producing phenylhydrazine derivatives, including phenylhydrazine oxalate. This method enables precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, which are critical for minimizing side reactions and improving yield.

A representative continuous flow process involves three stages:

- Diazotization: Aniline derivatives react with sodium nitrite (NaNO₂) in an acidic medium to form diazonium salts. For example, phenylhydrazine hydrochloride synthesis utilizes a 20% NaNO₂ aqueous solution mixed with aniline in a temperature-controlled reactor.

- Reduction: The diazonium salt is reduced using sodium sulfite (Na₂SO₃) or sodium pyrosulfite (Na₂S₂O₅) to yield phenylhydrazine intermediates. A 19% Na₂SO₃ solution is typically preheated to 60–80°C before mixing with the diazonium stream.

- Salt Formation: The phenylhydrazine intermediate is combined with oxalic acid in a final reaction zone to precipitate phenylhydrazine oxalate.

Recent studies demonstrate that flow systems achieve ≥90% conversion rates for diazotization and reduction steps when operated at 80–100°C with a residence time of 20–25 minutes. The continuous flow approach also mitigates risks associated with exothermic reactions and enables scalability to kilogram-scale production.

Optimization of Diazotization and Reduction Protocols in Oxalate Salt Formation

The synthesis of phenylhydrazine oxalate requires meticulous optimization of diazotization and reduction steps to maximize yield and purity. Key parameters include:

Reactant Stoichiometry

- A molar ratio of 1:1.05–1.1 for phenylhydrazine precursors to carbonyl compounds (e.g., oxalic acid) ensures complete conversion while minimizing excess reagent waste.

- Excess oxalic acid (>1.1 equivalents) leads to side reactions, reducing oxalate yield by 15–20%.

Temperature and Solvent Systems

- Diazotization proceeds optimally at 0–5°C to stabilize reactive intermediates.

- Reduction steps require elevated temperatures (80–110°C) to accelerate electron transfer processes. A solvent system of DMSO/acetic acid/water (2:1:1) enhances solubility and reaction kinetics.

Case Study: Dihydrazinium Oxalate Synthesis

The reaction of hydrazine hydrate with oxalic acid under ice-cold conditions produces dihydrazinium oxalate [(N₂H₅)₂C₂O₄] in 85% yield. At temperatures >25°C, the product shifts to monohydrazinium oxalate due to thermal decomposition.

Table 1: Optimal Reaction Conditions for Phenylhydrazine Oxalate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Diazotization) | 0–5°C | Prevents diazonium salt degradation |

| NaNO₂ Concentration | 20% aqueous solution | Ensures complete nitrosation |

| Oxalic Acid Equivalents | 1.05–1.1 | Maximizes salt formation |

Role of Sodium Pyrosulfite in Catalytic Reduction Reactions for Phenylhydrazine Derivatives

Sodium pyrosulfite (Na₂S₂O₅) serves as a critical reducing agent in the conversion of diazonium salts to phenylhydrazine derivatives. Its efficacy stems from two mechanisms:

- Electron Transfer: S₂O₅²⁻ ions donate electrons to the diazonium group, facilitating N≡N bond cleavage and forming hydrazine intermediates.

- Acid Scavenging: Pyrosulfite buffers the reaction medium, neutralizing HCl byproducts and maintaining a pH conducive to reduction (pH 4–6).

Comparative studies show that 19–20% aqueous Na₂S₂O₅ solutions achieve 92–95% reduction efficiency at 90°C, outperforming sodium sulfite (Na₂SO₃) by 10–15% under identical conditions. The catalytic cycle involves reversible sulfite-pyrosulfite interconversion, enabling reagent recycling in continuous flow systems.

Oxidation Pathways of Phenylhydrazine Derivatives in Aqueous Media

The oxidation of phenylhydrazine derivatives in aqueous solutions proceeds through multi-step mechanisms involving radical intermediates and oxygen-dependent chain reactions. In buffered aqueous media, phenylhydrazine oxalate undergoes initial activation via protonation or metal coordination, leading to the formation of a phenylhydrazyl radical (C₆H₅NHNH- ). This radical reacts with molecular oxygen to generate superoxide (O₂⁻- ) and a phenyldiazenium ion (C₆H₅N=NH⁺), which subsequently decomposes to benzenediazonium ion (C₆H₅N₂⁺) [1] [6] [8].

The benzenediazonium ion is a critical intermediate, as it participates in further redox cycles. For example, it reacts with additional phenylhydrazine to form phenyldiazene (C₆H₅N=NH), a highly reactive species that propagates chain reactions [1] [8]. The overall stoichiometry of the reaction in the presence of oxygen involves the consumption of six phenylhydrazine molecules and six oxygen molecules per heme group in hemoglobin-catalyzed systems, yielding five benzene molecules and one N-phenylprotoporphyrin IX derivative [6]. Key intermediates identified in these pathways include:

- Phenylhydrazyl radical (C₆H₅NHNH- ): Detected via electron spin resonance (ESR) spin-trapping experiments [6].

- Benzenediazonium ion (C₆H₅N₂⁺): Characterized by ultraviolet (UV) absorbance at 280 nm [1] [8].

- Phenyldiazene (C₆H₅N=NH): A transient species implicated in autocatalytic oxygen consumption [1].

Metal ions such as Cu²⁺ and Fe³⁺ accelerate these pathways by facilitating electron transfer steps. For instance, Cu²⁺ catalyzes the aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones to cinnolines, demonstrating the metal’s role in directing reaction specificity [5].

Superoxide Radical Generation and Chain Propagation Dynamics

Superoxide radical (O₂⁻- ) is both a product and a propagator in phenylhydrazine oxidation. The generation of O₂⁻- has been confirmed via nitroblue tetrazolium (NBT) assays, where superoxide dismutase (SOD) inhibits the reduction of NBT, confirming the radical’s presence [1] [4]. In tyrosinase-catalyzed systems, 1 mole of O₂ is consumed to produce 1 mole of phenol and 1/6 mole of O₂⁻- , highlighting the stoichiometric relationship between substrate oxidation and radical formation [4].

Chain propagation dynamics are influenced by the concentration of O₂⁻- . For example:

- Autocatalytic behavior: The oxidation of phenylhydrazine exhibits marked autocatalysis, with O₂⁻- extending the lag phase when SOD is introduced [1] [8].

- Hydrogen peroxide (H₂O₂) accumulation: H₂O₂ forms as a stable product, detectable via catalase-mediated decomposition [1] [2].

The phenyl radical (C₆H₅- ), generated during hemoglobin-catalyzed reactions, further contributes to chain propagation by abstracting hydrogen atoms from surrounding molecules, perpetuating oxidative damage [2] [6].

pH-Dependent Reaction Kinetics with Transition Metal Catalysts

The kinetics of phenylhydrazine oxidation are highly sensitive to pH, particularly in systems involving transition metals. In hydrochloric acid media, the rate of oxidation follows first-order kinetics with respect to H⁺ concentration, as demonstrated by spectrophotometric studies [7]. For example:

| HCl Concentration (mol/dm³) | Reaction Rate (tg α) |

|---|---|

| 1.6 × 10⁻² | 0.12 |

| 2.0 × 10⁻² | 0.18 |

| 2.4 × 10⁻² | 0.24 |

| 2.8 × 10⁻² | 0.30 |

Table 1: Effect of HCl concentration on the rate of phenylhydrazine oxidation [7].

Trapping Agent Functionality in Microbial Metabolic Pathway Analysis

Phenylhydrazine oxalate serves as a critical trapping agent in microbial metabolic pathway analysis, particularly for the simultaneous fixation of intermediate products during fermentation processes with living cells [1]. The compound demonstrates exceptional capability in capturing carbonyl-containing metabolic intermediates that would otherwise be unstable or rapidly consumed in biological systems [2].

The trapping mechanism relies on the nucleophilic properties of the phenylhydrazine moiety, which readily forms stable hydrazone derivatives with aldehydes and ketones present in metabolic pathways [3]. This chemical reactivity enables researchers to preserve transient intermediates that are essential for understanding complex biochemical processes in microbial systems [4].

Research findings demonstrate that phenylhydrazine oxalate effectively stabilizes intermediate products in lactic acid fermentation systems [1]. The compound's ability to form covalent bonds with carbonyl groups prevents the loss of key metabolic intermediates through further enzymatic conversion or spontaneous degradation [2]. This preservation allows for comprehensive analysis of metabolic flux and pathway dynamics in living microbial cultures.

Table 1: Carbonyl Trapping Efficiency of Phenylhydrazine Derivatives

| Compound | Carbonyl Type | Reaction Time (hours) | Conversion Efficiency (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine oxalate | Aldehydes | 2 | 85-95 | [2] |

| Phenylhydrazine oxalate | Ketones | 2 | 70-85 | [2] |

| 2,4-Dinitrophenylhydrazine | Aldehydes | 2 | 90-98 | [2] |

| 2,4-Dinitrophenylhydrazine | Ketones | 2 | 75-90 | [2] |

The specificity of phenylhydrazine oxalate for different carbonyl structures varies significantly based on steric hindrance and electronic properties of the target molecules [5]. Linear aldehydes demonstrate higher reactivity compared to branched aldehydes, with reaction rates decreasing as branching increases at the alpha position [5]. This selectivity provides researchers with a tool for preferential capture of specific metabolic intermediates.

Studies on oxalate-degrading bacteria have revealed the importance of trapping agents in understanding complex metabolic networks [6] [7]. Phenylhydrazine oxalate enables the identification of previously uncharacterized intermediates in oxalate degradation pathways, particularly in bacteria such as Oxalobacter formigenes that utilize oxalate as a primary carbon and energy source [8].

Applications in Intermediate Product Stabilization During Fermentation Processes

Phenylhydrazine oxalate plays a fundamental role in stabilizing volatile and reactive intermediate products during various fermentation processes [9]. The compound's chemical properties allow for the preservation of aldehydic and ketonic intermediates that are crucial for understanding fermentation biochemistry and optimizing industrial processes [10].

In lactic acid fermentation systems, phenylhydrazine oxalate has been demonstrated to effectively trap intermediate carbonyl compounds that would otherwise undergo rapid conversion or volatilization [1]. This stabilization is particularly important for metabolic flux analysis, where accurate quantification of intermediates is essential for understanding pathway dynamics [11].

The stabilization mechanism involves the formation of stable phenylhydrazone derivatives through nucleophilic addition of the hydrazine group to carbonyl carbon atoms [3]. These derivatives exhibit significantly enhanced stability compared to their parent carbonyl compounds, allowing for extended storage and analysis periods without significant degradation [12].

Table 2: Fermentation Intermediate Stabilization Data

| Fermentation Type | Target Intermediate | Stabilization Period (days) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Lactic acid | Pyruvic acid derivatives | 14 | 92 | [1] |

| Ethanol | Acetaldehyde | 7 | 88 | [10] |

| Acetone-butanol | Butyraldehyde | 10 | 85 | [10] |

| Mixed acid | Alpha-ketoglutarate | 12 | 90 | [13] |

Research in polyhydroxyalkanoate production has highlighted the importance of intermediate stabilization for process optimization [11]. Phenylhydrazine oxalate enables the capture and quantification of key metabolic intermediates that influence polymer yield and composition, providing valuable insights for industrial scale-up [11].

The compound's effectiveness in stabilizing fermentation intermediates extends to complex multi-organism systems where metabolic interactions between different microbial species create intricate networks of intermediate exchange [14]. In these systems, phenylhydrazine oxalate serves as a universal trapping agent capable of preserving intermediates from multiple metabolic pathways simultaneously [6].

Fermentation inhibitor analysis represents another critical application where phenylhydrazine oxalate demonstrates significant utility [10]. The compound enables the stabilization and quantification of aldehydic inhibitors that negatively impact fermentation efficiency, allowing for the development of mitigation strategies in industrial bioprocesses [10].

Role in Radical Scavenging Systems for Biochemical Assays

Phenylhydrazine oxalate exhibits substantial radical scavenging activity, making it valuable for biochemical assays that require protection against oxidative damage [15] [16]. The compound's ability to neutralize various reactive oxygen species stems from its electron-donating properties and the presence of multiple nucleophilic sites [17].

Experimental studies have demonstrated that phenylhydrazine derivatives possess significant free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl radicals, galvinoxyl radicals, and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid radicals [15]. The scavenging efficiency is directly related to the number and position of hydroxyl groups in the molecule structure [15].

Table 3: Radical Scavenging Activity of Phenylhydrazine Compounds

| Compound | DPPH IC50 (μmol/L) | ABTS IC50 (μmol/L) | GOR IC50 (μmol/L) | Reference |

|---|---|---|---|---|

| Phenylhydrazine oxalate | 15.2 | 8.9 | 12.4 | [15] |

| N-(hydroxybenzylidene)phenylhydrazine | 8.6 | 5.2 | 7.1 | [15] |

| Ascorbic acid | 12.6 | 6.8 | 9.3 | [15] |

| Resveratrol | 26.4 | 18.2 | 22.1 | [15] |

The mechanism of radical scavenging involves hydrogen atom transfer and electron donation processes [15]. Phenylhydrazine oxalate can release hydrogen atoms from its hydrazine moiety, effectively neutralizing free radicals and preventing chain reactions that lead to oxidative damage in biological systems [17].

In biochemical assays, phenylhydrazine oxalate serves as a protective agent for sensitive enzymes and substrates that are susceptible to oxidative inactivation [18]. The compound's radical scavenging properties help maintain assay integrity by preventing spurious results caused by oxidative interference [19].

Oxalate oxidase systems represent a specific application where phenylhydrazine oxalate contributes to radical management [20] [21]. In these systems, the compound helps control hydrogen peroxide levels and associated radical formation, enabling more precise control of oxidative reactions [19].

Research on phenylhydrazine oxidation has revealed the formation of superoxide radicals and other reactive intermediates during the compound's interaction with oxidizing agents [17]. This dual nature allows phenylhydrazine oxalate to function both as a radical scavenger under certain conditions and as a controlled source of reactive species when needed for specific biochemical applications [22].